2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with the molecular formula C8H12O3. It is characterized by a bicyclo[2.2.1]heptane framework, which is a seven-membered ring system with two bridgehead carbons. The compound features a hydroxyl group and a carboxylic acid group attached to the same carbon atom, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis and subsequent functionalization to introduce the hydroxyl group. The reaction conditions typically involve:
Diels-Alder Reaction: Cyclopentadiene and maleic anhydride are reacted in an inert solvent such as toluene at elevated temperatures (around 80-100°C) to form the bicyclic anhydride intermediate.
Hydrolysis: The anhydride intermediate is hydrolyzed using aqueous acid (e.g., hydrochloric acid) to yield the corresponding dicarboxylic acid.
Functionalization: The dicarboxylic acid is then subjected to selective reduction and hydroxylation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and process intensification techniques to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-oxobicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: Formation of 2-hydroxybicyclo[2.2.1]heptane-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which may include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the hydroxyl group, making it less versatile in certain reactions.
2-Hydroxybicyclo[2.2.1]heptane-3-carboxylic acid: Differently positioned hydroxyl group, leading to different reactivity and applications.
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Contains an amino group instead of a hydroxyl group, resulting in different chemical properties and applications.
Uniqueness
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the same carbon atom, providing a combination of reactivity and versatility that is not found in many other compounds.
Properties
IUPAC Name |
2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)8(11)4-5-1-2-6(8)3-5/h5-6,11H,1-4H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJMUWHNMKOGBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495794 | |
Record name | 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40495794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41248-20-8 | |
Record name | 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40495794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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